molecular formula C8H9F2N5O B1436323 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide CAS No. 1823182-88-2

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Cat. No. B1436323
M. Wt: 229.19 g/mol
InChI Key: JOONLRFRCWJECU-UHFFFAOYSA-N
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Description

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H9F2N5O and a molecular weight of 229.19 g/mol1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available literature. However, related compounds such as 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine2 and 2,2-di(pyridin-2-yl)acetic acid3 have been synthesized and studied. The synthesis of these related compounds might provide insights into potential synthetic routes for 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide.



Molecular Structure Analysis

The exact molecular structure of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide is not directly provided in the available literature. However, the structure of a related compound, 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine, has been reported2. This information might be useful in predicting the structure of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide are not detailed in the available literature. However, related compounds such as 2,2-di(pyridin-2-yl)acetic acid have been studied for their reactivity3. These studies might provide insights into the potential reactivity of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide are not directly provided in the available literature. However, a related compound, 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine, is reported to be a liquid at room temperature2.


Scientific Research Applications

Synthesis and Metal Complex Formation

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide, through its derivatives, plays a significant role in the synthesis of metal complexes. Research by Cook et al. (2013) discusses the synthesis of iron(II) and cobalt(II) complexes involving similar ligands. These complexes exhibit diverse electronic structures and electrochemical properties, contributing to the study of coordination chemistry and material science (Cook, Tuna, & Halcrow, 2013).

Formation of Heterocyclic Compounds

Iaroshenko et al. (2011) present a method to synthesize difluoromethyl-containing heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines. This process involves reactions with electron-excessive aminoheterocycles, hydrazines, and amidines, indicating the role of related compounds in creating heterocyclic structures with potential applications in pharmaceuticals and material science (Iaroshenko et al., 2011).

Metal-Organic Frameworks (MOFs)

The compound's derivatives contribute to the development of metal-organic frameworks (MOFs), as demonstrated by Cati and Stoeckli-Evans (2014). They synthesized a copper acetate complex using a ligand closely related to 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide, resulting in a MOF with potential applications in gas storage, catalysis, and separation technologies (Cati & Stoeckli-Evans, 2014).

Hydrogen Bonding in Molecular Solids

The study of molecular solids involving this compound's derivatives highlights the significance of hydrogen bonding in constructing supramolecular structures. Wang et al. (2014) examined how such hydrogen bonds play a crucial role in assembling molecules into larger architectures, which is important in the development of materials with specialized properties (Wang, Hu, Wang, Liu, & Huang, 2014).

Antimicrobial and Antimycobacterial Activities

Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, closely related to the compound . This research is crucial in the quest for new antimicrobial agents, particularly in the context of increasing drug resistance (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

Safety And Hazards

The safety and hazards associated with 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide are not explicitly mentioned in the available literature. However, a related compound, 2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine, is associated with several hazard statements including H302, H315, H318, and H3352.


Future Directions

The future directions for the study of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide are not explicitly mentioned in the available literature. However, given the interest in related compounds for their potential biological activities4, further research into the properties and potential applications of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide could be a promising direction.


properties

IUPAC Name

N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLRFRCWJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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